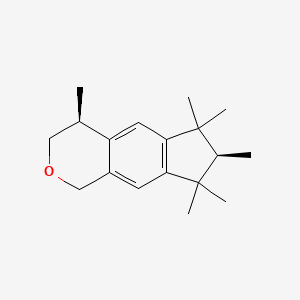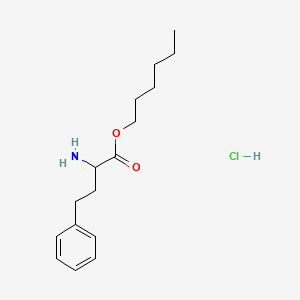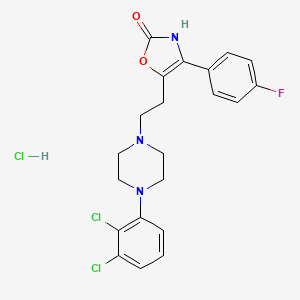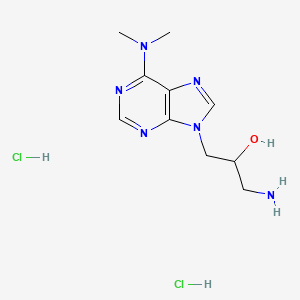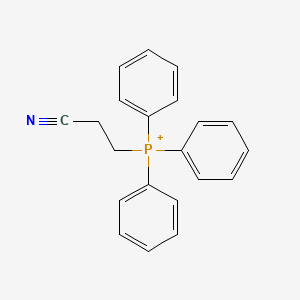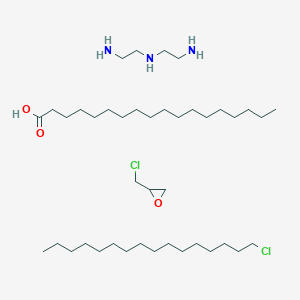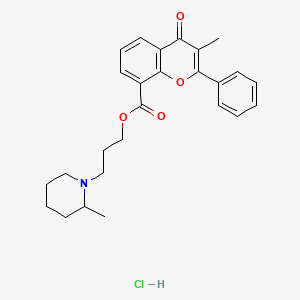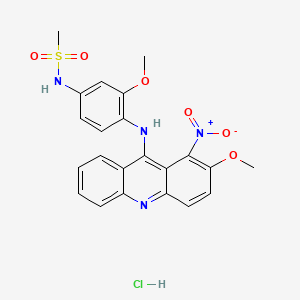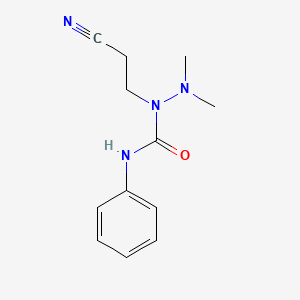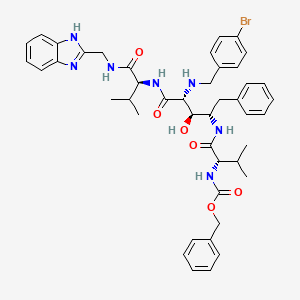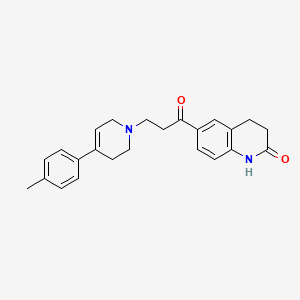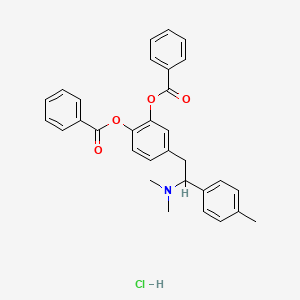
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and tolyl structures, followed by the introduction of the dimethylamine group and the dibenzoyloxy substituents. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the dimethylamine group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the dibenzoyloxy substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its chemical structure, allowing it to bind or modify these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
Uniqueness
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific dibenzoyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
87213-07-8 |
|---|---|
Molecular Formula |
C31H30ClNO4 |
Molecular Weight |
516.0 g/mol |
IUPAC Name |
[2-benzoyloxy-4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]phenyl] benzoate;hydrochloride |
InChI |
InChI=1S/C31H29NO4.ClH/c1-22-14-17-24(18-15-22)27(32(2)3)20-23-16-19-28(35-30(33)25-10-6-4-7-11-25)29(21-23)36-31(34)26-12-8-5-9-13-26;/h4-19,21,27H,20H2,1-3H3;1H |
InChI Key |
BQCZMOBDTBTGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


